(4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)(thiophen-2-yl)methanone
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Description
(4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)(thiophen-2-yl)methanone is a useful research compound. Its molecular formula is C14H18N2OS3 and its molecular weight is 326.49. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Synthetic Approaches
The development of novel compounds often involves the synthesis and spectral characterization to elucidate their structures. For instance, Shahana and Yardily (2020) explored the synthesis and characterization of related thiazol and thiophene compounds, employing techniques such as UV, IR, NMR, and mass spectrometry. This detailed characterization aids in understanding the molecular structure and potential reactivity of such compounds (Shahana & Yardily, 2020).
Density Functional Theory (DFT) Studies
Theoretical calculations using DFT are crucial for predicting the stability, electronic structure, and reactivity of newly synthesized compounds. Shahana and Yardily's study also included DFT calculations, offering insights into the electronic properties and potential chemical behavior of the compounds (Shahana & Yardily, 2020).
Biological Applications
Antimicrobial Activities
Compounds with thiazol and thiophene moieties have been investigated for their antimicrobial properties. Bektaş et al. (2007) synthesized new 1,2,4-triazole derivatives, assessing their effectiveness against various microorganisms. Such studies highlight the potential of these compounds in developing new antimicrobial agents (Bektaş et al., 2007).
Molecular Docking Studies
The evaluation of the interaction between synthesized compounds and biological targets through molecular docking is essential for drug discovery. Shahana and Yardily performed docking studies to explore the antibacterial activity of their compounds, demonstrating a method to predict how these molecules might interact with bacterial enzymes or receptors (Shahana & Yardily, 2020).
Properties
IUPAC Name |
[4-(4,5-dihydro-1,3-thiazol-2-ylsulfanylmethyl)piperidin-1-yl]-thiophen-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2OS3/c17-13(12-2-1-8-18-12)16-6-3-11(4-7-16)10-20-14-15-5-9-19-14/h1-2,8,11H,3-7,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUBNXTWHAFPORY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CSC2=NCCS2)C(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.